molecular formula C29H29NO4S B1396741 Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1398623-71-6

Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B1396741
M. Wt: 487.6 g/mol
InChI Key: LUUAUZIVAPAXER-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C29H29NO4S and a molecular weight of 487.61 .

Scientific Research Applications

Transdermal Permeation Enhancement

Hexanoic acid derivatives, specifically esters and amides, have been explored for their potential as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) investigated various esters and amides of hexanoic acid substituted with tertiary amino groups, revealing that these compounds can significantly enhance the permeation of drugs through human skin. Decyl 6-(pyrrolidin-1-yl)hexanoate showed the highest activity among the tested compounds (Farsa, Doležal, & Hrabálek, 2010).

Swern Oxidation Modification

Liu and Vederas (1996) discussed the use of 6-(methylsulfinyl)hexanoic acid as a substitute for dimethyl sulfoxide (DMSO) in Swern oxidation reactions. This modified process converts alcohols to aldehydes or ketones and is noted for its high yield and ease of separation of the resulting 6-(methylthio)hexanoic acid (Liu & Vederas, 1996).

Plant Growth Regulation

Zhao Qing-lan (2007) synthesized Hexanoic acid 2-(diethylamino)ethyl ester (DA-6), a plant growth regulator, through an optimized process involving cation resin as a catalyst. This study highlighted the compound's effectiveness in promoting plant growth under specific conditions (Zhao Qing-lan, 2007).

Microbial Reduction for Pharmaceutical Intermediates

Patel et al. (1993) explored the microbial reduction of 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester, to synthesize chiral intermediates for pharmaceutical applications. The study utilized Acinetobacter calcoaceticus to achieve high reaction yield and optical purity, indicating the potential of this compound in pharmaceutical synthesis (Patel et al., 1993).

Synthesis of Cardiotonic Activity Compounds

Mosti et al. (1992) synthesized ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, with hexanoic acid derivatives as key components. These compounds exhibited positive inotropic activity, relevant to cardiotonic applications (Mosti et al., 1992).

Formation of Selenium-Containing Heterocycles

Schiesser and Sutej (1992) reported on the formation of selenium-containing heterocycles using thiohydroxamic esters derived from hexanoic acid. These compounds smoothly decomposed upon irradiation, showcasing their utility in synthesizing unique chemical structures (Schiesser & Sutej, 1992).

Potential in Anti-Anxiety Pharmacology

Fontanella et al. (1984) synthesized derivatives of 2,3,5,6,7,7a-hexahydro-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-5-carboxylic acids, including hexanoic acid esters. Some of these compounds demonstrated anti-anxiety effects in pharmacological models, suggesting their potential in neuropsychiatric drug development (Fontanella et al., 1984).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-tritylsulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c31-26-20-21-27(32)30(26)34-28(33)19-11-4-12-22-35-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)25-17-9-3-10-18-25/h1-3,5-10,13-18H,4,11-12,19-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUAUZIVAPAXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester
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Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester
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Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester
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Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester
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Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester

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